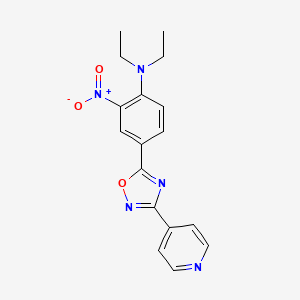

N,N-diethyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

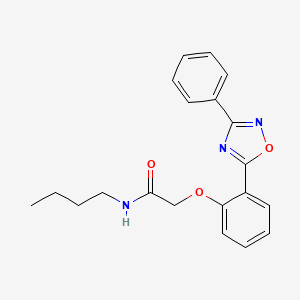

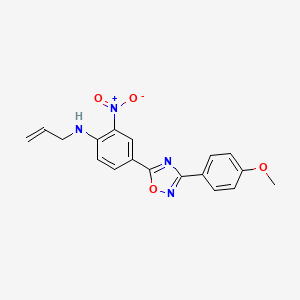

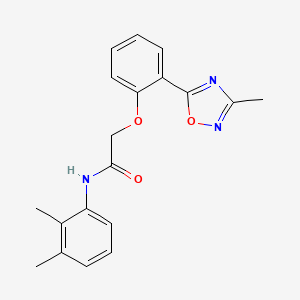

N,N-diethyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as DPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DPA is a fluorescent probe that can be used to detect zinc ions in biological systems.

Mecanismo De Acción

N,N-diethyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline binds to zinc ions through the nitro and oxadiazole groups, which results in a fluorescence emission at 505 nm. The fluorescence intensity of this compound is directly proportional to the concentration of zinc ions. This compound has a high selectivity for zinc ions over other metal ions, such as copper and iron.

Biochemical and Physiological Effects:

This compound has been shown to have minimal toxicity and does not interfere with cellular processes. In addition to its use as a fluorescent probe for zinc ions, this compound has also been used to study the interaction between zinc ions and proteins, such as metallothioneins and zinc fingers. This compound has also been used to study the role of zinc ions in neurodegenerative diseases, such as Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N,N-diethyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline as a fluorescent probe for zinc ions is its high selectivity for zinc ions over other metal ions. This compound is also relatively easy to synthesize and has minimal toxicity. However, one limitation of using this compound is its sensitivity to pH and temperature changes, which can affect its fluorescence emission. This compound also has a relatively low quantum yield compared to other fluorescent probes, which can limit its sensitivity for detecting low concentrations of zinc ions.

Direcciones Futuras

For the use of N,N-diethyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline include the development of biosensors, modification of this compound to improve its selectivity and sensitivity, and studying the role of zinc ions in other physiological processes.

Métodos De Síntesis

The synthesis of N,N-diethyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 4-aminopyridine, ethyl chloroacetate, and nitroethane in the presence of sodium hydride. The resulting intermediate is then reacted with 5-amino-1,2,4-oxadiazole to form this compound. The purity of this compound can be improved by recrystallization from ethanol.

Aplicaciones Científicas De Investigación

N,N-diethyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research as a fluorescent probe for zinc ions. Zinc ions play a crucial role in many biological processes, including DNA synthesis, protein folding, and immune system function. This compound can be used to detect changes in zinc ion concentration in cells and tissues, which can provide insights into the role of zinc ions in various biological processes.

Propiedades

IUPAC Name |

N,N-diethyl-2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-3-21(4-2)14-6-5-13(11-15(14)22(23)24)17-19-16(20-25-17)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUCCRDQSNFJTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)

![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)

![N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7696903.png)